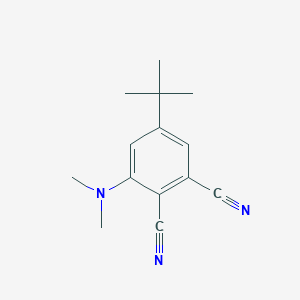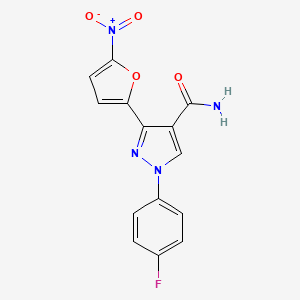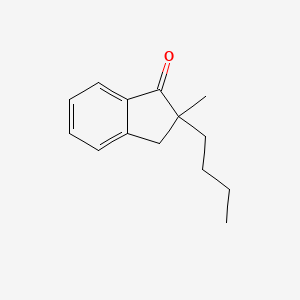
1-(Trimethylsilyl)hexa-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylsilyl)hexa-1,4-dien-3-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a hexa-1,4-dien-3-one backbone. This compound is notable for its unique structural features, which include a conjugated diene system and a ketone functional group. The trimethylsilyl group imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-(Trimethylsilyl)hexa-1,4-dien-3-one typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. One common method is the reaction of hexa-1,4-dien-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Trimethylsilyl)hexa-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition: The conjugated diene system allows for electrophilic addition reactions, such as the addition of halogens or hydrogen halides.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like lithium aluminum hydride (LiAlH4) for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Trimethylsilyl)hexa-1,4-dien-3-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of conjugated diene systems and their reactivity.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)hexa-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The trimethylsilyl group can stabilize reactive intermediates, facilitating certain chemical reactions. The conjugated diene system allows for resonance stabilization, which can influence the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological applications.
Comparison with Similar Compounds
1-(Trimethylsilyl)hexa-1,4-dien-3-one can be compared with other similar compounds, such as:
1,4-Hexadien-3-one: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-one: Contains an additional methyl group, which can influence its chemical properties and reactivity.
1-Trimethylsilyl-1-hexyne: Features a triple bond instead of a conjugated diene system, leading to different types of chemical reactions.
The presence of the trimethylsilyl group in this compound imparts unique properties, such as increased stability and reactivity in certain reactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
59376-60-2 |
|---|---|
Molecular Formula |
C9H16OSi |
Molecular Weight |
168.31 g/mol |
IUPAC Name |
1-trimethylsilylhexa-1,4-dien-3-one |
InChI |
InChI=1S/C9H16OSi/c1-5-6-9(10)7-8-11(2,3)4/h5-8H,1-4H3 |
InChI Key |
HSAWPZSSZKVSIE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C=C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)
![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)


